N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide
CAS No.: 932960-64-0
Cat. No.: VC6617070
Molecular Formula: C20H16ClF3N2OS
Molecular Weight: 424.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932960-64-0 |
|---|---|
| Molecular Formula | C20H16ClF3N2OS |
| Molecular Weight | 424.87 |
| IUPAC Name | N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C20H16ClF3N2OS/c1-12-17(28-19(26-12)13-6-8-14(21)9-7-13)10-11-25-18(27)15-4-2-3-5-16(15)20(22,23)24/h2-9H,10-11H2,1H3,(H,25,27) |
| Standard InChI Key | TWHDPKQHYDVDQF-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Synthesis of the Compound
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
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Formation of the Thiazole Ring: The initial step often involves the reaction of appropriate halides with thioamides under acidic or basic conditions to form the thiazole core.
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Substitution Reactions: Subsequent steps involve the introduction of the chlorophenyl and trifluoromethyl groups through nucleophilic substitution reactions.
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Final Coupling: The final product is obtained by coupling the thiazole intermediate with an appropriate amine derivative to yield the desired benzamide structure.
Biological Activity
Research indicates that compounds similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(trifluoromethyl)benzamide exhibit significant biological activities:
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Antimicrobial Properties: Studies have shown that thiazole derivatives can possess antimicrobial activity against various bacterial strains, making them potential candidates for antibiotic development.
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Anticancer Potential: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents.
Research Findings
Recent studies have focused on evaluating the pharmacological effects of thiazole derivatives:
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